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In Vitro Profile of 14-(4-Nitrobenzoyloxy)yohimbine: A Technical Overview

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Compound of Interest

Compound Name: 14-(4-Nitrobenzoyloxy)yohimbine

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Abstract

This technical guide provides a comprehensive analysis of the in vitro pharmacological activities of **14-(4-Nitrobenzoyloxy)yohimbine**, a derivative of the α 2-adrenoceptor antagonist yohimbine. Contrary to the parent compound's primary mechanism of action, in vitro studies have demonstrated that **14-(4-Nitrobenzoyloxy)yohimbine** exhibits potent calcium channel blocking properties with significantly diminished activity at α 1- and α 2-adrenergic receptors. This document consolidates the available quantitative data, details the experimental methodologies employed in these assessments, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

Yohimbine, an indole alkaloid, is well-characterized as a selective antagonist of α2-adrenergic receptors, leading to an increase in norepinephrine release.[1] This mechanism underlies its historical use in various physiological and pharmacological studies. The chemical modification of the yohimbine scaffold offers an avenue to explore novel pharmacological profiles. The addition of a 4-nitrobenzoyloxy group at the 14-position of the yohimbine molecule results in 14-(4-Nitrobenzoyloxy)yohimbine. This substitution dramatically alters the compound's in



vitro activity, shifting its primary target from adrenergic receptors to voltage-gated calcium channels. This guide will delve into the specifics of this altered pharmacological profile.

In Vitro Pharmacological Activities

The in vitro activity of **14-(4-Nitrobenzoyloxy)yohimbine** has been primarily investigated through functional assays assessing its effects on vascular smooth muscle contraction and nerve-mediated responses. These studies have revealed a distinct separation of activities compared to the parent compound, yohimbine.

Calcium Channel Blocking Activity

Studies utilizing the isolated rat perfused mesenteric vascular bed have demonstrated that **14- (4-Nitrobenzoyloxy)yohimbine** is a potent blocker of calcium channels.[2] In this experimental model, the compound effectively antagonized Ca²⁺-induced contractions.

Adrenergic Receptor Activity

In stark contrast to its parent compound, **14-(4-Nitrobenzoyloxy)yohimbine** displays markedly reduced antagonistic activity at both $\alpha 1$ - and $\alpha 2$ -adrenoceptors.[2] This has been confirmed in functional assays using the rat perfused mesenteric vascular bed for $\alpha 1$ -adrenoceptor activity and the rat isolated vas deferens for $\alpha 2$ -adrenoceptor activity. A related compound, 14β -benzoyloxy yohimbine, was found to be inactive at both $\alpha 1$ - and $\alpha 2$ -adrenoceptors, further supporting the conclusion that substitution at the 14-position diminishes adrenergic receptor antagonism.

Data Presentation

The following tables summarize the quantitative data on the in vitro activities of **14-(4-Nitrobenzoyloxy)yohimbine** and its parent compound, yohimbine.

Table 1: Calcium Channel Blocking Activity



Compound	Assay	Agonist	Observed Effect	Concentration
14-(4- Nitrobenzoyloxy) yohimbine	Rat Perfused Mesenteric Vascular Bed	Ca ²⁺	Blockade of induced contraction	3 x 10 ⁻⁶ M
Yohimbine	Rat Perfused Mesenteric Vascular Bed	Ca ²⁺	Weak blockade of induced contraction	10 ⁻⁵ M

Table 2: Adrenergic Receptor Antagonist Activity

Compound	Receptor	Assay	Agonist	Observed Effect	Concentrati on
14-(4- Nitrobenzoylo xy)yohimbine	α1- Adrenoceptor	Rat Perfused Mesenteric Vascular Bed	Noradrenalin e	No effect on dose- response curve	3 x 10 ⁻⁶ M
14-(4- Nitrobenzoylo xy)yohimbine	α2- Adrenoceptor	Rat Isolated Vas Deferens	Clonidine	No effect on twitch response inhibition	10 ⁻⁸ M
Yohimbine	α2- Adrenoceptor	Rat Isolated Vas Deferens	Clonidine	Significant attenuation of twitch response inhibition	Not specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.



Rat Perfused Mesenteric Vascular Bed Assay (for Calcium Channel and α 1-Adrenoceptor Activity)

This ex vivo method assesses the vasoactive properties of compounds on a vascular bed.

- Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is cannulated. The mesenteric vascular bed is then carefully dissected and placed in a perfusion apparatus.
- Perfusion: The preparation is perfused with a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ and 5% CO₂ at 37°C. The perfusion pressure is continuously monitored.
- Calcium Channel Blocking Assay:
 - The vascular bed is perfused with a Ca²⁺-free, high K⁺ (e.g., 60 mM) Krebs-Henseleit solution to depolarize the smooth muscle cells and inactivate voltage-gated sodium channels.
 - Cumulative concentrations of CaCl2 are added to induce vasoconstriction.
 - A concentration-response curve to CaCl₂ is established.
 - The preparation is washed and then incubated with **14-(4-Nitrobenzoyloxy)yohimbine** at various concentrations (e.g., $3 \times 10^{-6} \text{ M}$ to 10^{-5} M).
 - A second concentration-response curve to CaCl₂ is generated in the presence of the test compound. A rightward shift in the curve indicates calcium channel blockade.
- α1-Adrenoceptor Antagonist Assay:
 - The vascular bed is perfused with normal Krebs-Henseleit solution.
 - A cumulative concentration-response curve to the α1-adrenoceptor agonist, noradrenaline, is established.



- The preparation is washed and incubated with **14-(4-Nitrobenzoyloxy)yohimbine** (e.g., at 3×10^{-6} M).
- A second concentration-response curve to noradrenaline is generated. The absence of a significant rightward shift indicates a lack of α1-adrenoceptor antagonism.

Rat Isolated Vas Deferens Assay (for α2-Adrenoceptor Activity)

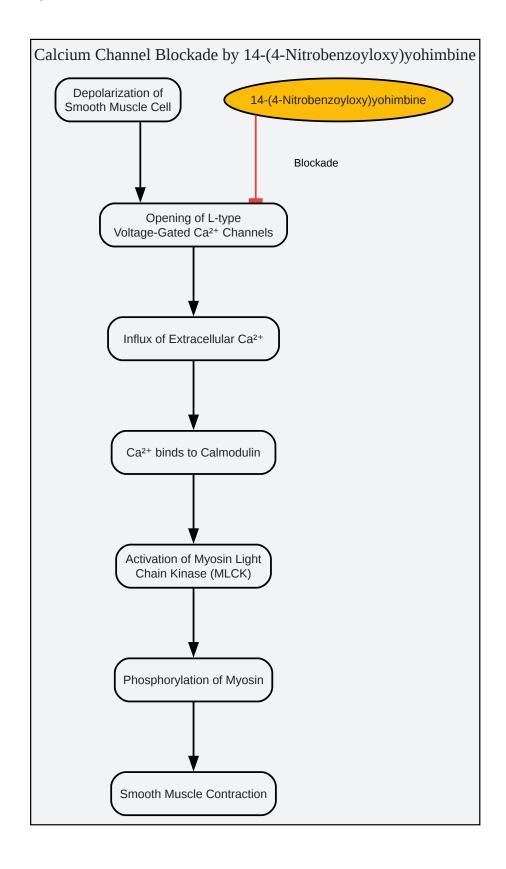
This classic pharmacological preparation is used to assess pre-synaptic α 2-adrenoceptor activity.

- Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
- Experimental Setup: The tissue is subjected to electrical field stimulation to elicit twitch responses, which are recorded using an isometric transducer.
- α2-Adrenoceptor Antagonist Assay:
 - A baseline of stable twitch responses is established.
 - \circ A cumulative concentration-response curve to the $\alpha 2$ -adrenoceptor agonist, clonidine, is generated. Clonidine inhibits the twitch response by acting on pre-synaptic $\alpha 2$ -adrenoceptors, which reduces neurotransmitter release.
 - The tissue is washed thoroughly to restore the baseline twitch response.
 - The preparation is incubated with 14-(4-Nitrobenzoyloxy)yohimbine (e.g., at 10^{-8} M).
 - A second concentration-response curve to clonidine is generated in the presence of the test compound. The lack of a significant rightward shift in the clonidine concentrationresponse curve indicates a lack of α2-adrenoceptor antagonism.

Signaling Pathways and Experimental Workflows



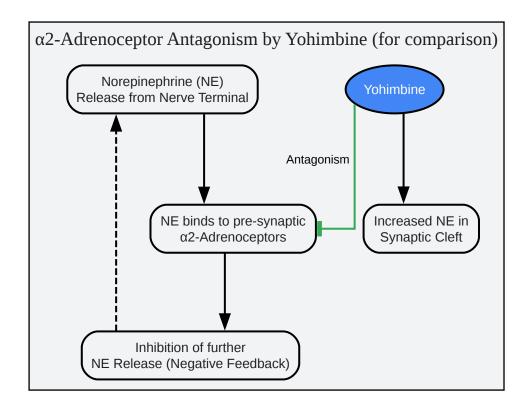
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.





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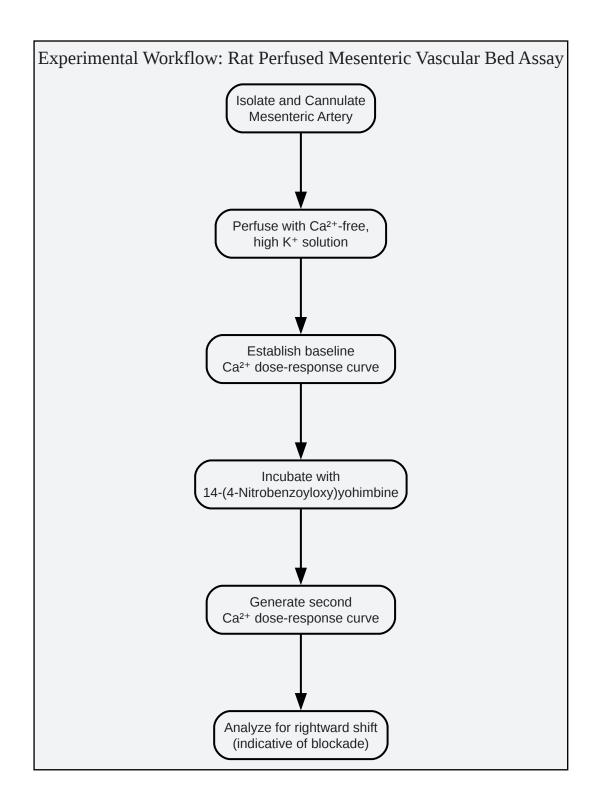
Caption: Signaling pathway of smooth muscle contraction and its inhibition by **14-(4-Nitrobenzoyloxy)yohimbine**.



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Caption: Mechanism of α 2-adrenoceptor antagonism by yohimbine.





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Caption: Workflow for assessing calcium channel blocking activity.



Conclusion

The in vitro data for **14-(4-Nitrobenzoyloxy)yohimbine** clearly indicate a significant shift in pharmacological activity compared to its parent compound, yohimbine. The introduction of the **14-(4-nitrobenzoyloxy)** group confers potent calcium channel blocking activity while markedly reducing its affinity for α-adrenergic receptors. This profile suggests that **14-(4-Nitrobenzoyloxy)yohimbine** may serve as a valuable tool for studying calcium channel function and as a lead compound for the development of novel cardiovascular agents. Further research is warranted to elucidate the specific subtype of calcium channel targeted and to explore its in vivo efficacy and safety profile.

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